molecular formula C24H28N2O3 B6068271 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide

1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide

Cat. No. B6068271
M. Wt: 392.5 g/mol
InChI Key: YGENDKSOSKHYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as CPP-115, is a prodrug of vigabatrin, an antiepileptic drug. CPP-115 has gained attention in recent years due to its potential therapeutic applications beyond epilepsy treatment.

Mechanism of Action

1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is a selective and irreversible inhibitor of the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and reduced excitatory neurotransmission.
Biochemical and Physiological Effects:
1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission and reduced excitatory neurotransmission. This can result in a reduction of symptoms in various neurological disorders, including addiction, depression, and anxiety.

Advantages and Limitations for Lab Experiments

1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has several advantages for lab experiments, including its high potency and selectivity for GABA-AT inhibition. However, 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has some limitations, including its irreversible inhibition of GABA-AT, which can lead to long-lasting effects on GABA levels in the brain.

Future Directions

There are several future directions for 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide research, including its potential use in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide for therapeutic use. Finally, research is needed to determine the long-term effects of 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide on GABA levels in the brain and its potential for addiction or dependence.

Synthesis Methods

1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide can be synthesized through a multi-step process that involves the reaction of vigabatrin with cyclopentanone and 4'-methoxy-2-biphenylcarboxylic acid chloride. The resulting product is then purified through crystallization and recrystallization methods.

Scientific Research Applications

1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been studied for its potential therapeutic applications in various neurological disorders, including addiction, depression, and anxiety. 1-(cyclopentylcarbonyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, in the brain, which can help reduce the symptoms of these disorders.

properties

IUPAC Name

1-(cyclopentanecarbonyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-29-19-14-12-17(13-15-19)20-9-4-5-10-21(20)25-23(27)22-11-6-16-26(22)24(28)18-7-2-3-8-18/h4-5,9-10,12-15,18,22H,2-3,6-8,11,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGENDKSOSKHYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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